molecular formula C16H13N5O3S2 B10864456 N-(5-Methyl-6,6-dioxido-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N'-phenylurea

N-(5-Methyl-6,6-dioxido-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N'-phenylurea

Cat. No.: B10864456
M. Wt: 387.4 g/mol
InChI Key: DGAXDBMUWXUIAA-UHFFFAOYSA-N
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Description

N-(5-Methyl-6,6-dioxido-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N’-phenylurea is a complex organic compound featuring a fused heterocyclic system. This compound is notable for its unique structural characteristics, which include a pyrimido-thieno-thiazine core with a phenylurea moiety. The presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) within its structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-6,6-dioxido-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N’-phenylurea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimido-thieno-thiazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methyl-2-aminopyrimidine with thiophene-2-carboxylic acid derivatives in the presence of a dehydrating agent can yield the desired core structure. Subsequent oxidation steps introduce the sulfone groups, and the final step involves the coupling of the core with phenyl isocyanate to form the phenylurea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-6,6-dioxido-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylurea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(5-Methyl-6,6-dioxido-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N’-phenylurea is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industrial applications, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. Its heterocyclic structure can impart desirable properties like thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-(5-Methyl-6,6-dioxido-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N’-phenylurea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of these targets. This modulation can occur through various pathways, including inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Methyl-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N’-phenylurea: Similar in structure but lacks the dioxido groups.

    5-Methyl-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-amine: Another related compound with an amine group instead of the phenylurea moiety.

Uniqueness

N-(5-Methyl-6,6-dioxido-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N’-phenylurea stands out due to the presence of both the dioxido groups and the phenylurea moiety

This detailed overview provides a comprehensive understanding of N-(5-Methyl-6,6-dioxido-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N’-phenylurea, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C16H13N5O3S2

Molecular Weight

387.4 g/mol

IUPAC Name

1-(8-methyl-7,7-dioxo-3,7λ6-dithia-8,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),2(6),4,9,11-pentaen-12-yl)-3-phenylurea

InChI

InChI=1S/C16H13N5O3S2/c1-21-11-9-17-15(20-16(22)18-10-5-3-2-4-6-10)19-13(11)14-12(7-8-25-14)26(21,23)24/h2-9H,1H3,(H2,17,18,19,20,22)

InChI Key

DGAXDBMUWXUIAA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=C(N=C2C3=C(S1(=O)=O)C=CS3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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